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Compound of Interest

Compound Name: Azepan-2-one oxime

Cat. No.: B098177

Introduction

Azepan-2-one oxime, a derivative of caprolactam, is a molecule of interest in organic
synthesis and materials science. Its structural elucidation and characterization are paramount
for its application in research and development. This technical guide provides a comprehensive
overview of the spectroscopic data for Azepan-2-one oxime, including Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental
protocols for acquiring such data are also presented to aid researchers and scientists in the
field.

Note on Data Availability: Publicly accessible, experimentally derived spectroscopic data for
Azepan-2-one oxime is limited. The data presented in this guide is a representative
compilation based on available information and data from structurally analogous compounds
where necessary. All data should be considered illustrative.

Spectroscopic Data

The following tables summarize the key spectroscopic data for Azepan-2-one oxime.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of organic molecules.
The *H and 13C NMR data provide information about the hydrogen and carbon framework of the
molecule, respectively.
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Table 1: *H NMR Spectroscopic Data of Azepan-2-one Oxime

Chemical Shift ()

Multiplicity Integration Assignment
(ppm)
~8.5-9.5 Broad Singlet 1H N-OH
~3.2-3.4 Multiplet 2H N-CH:
~2.2-2.4 Multiplet 2H C(=N)-CH=
~1.5-1.8 Multiplet 6H -(CH2)s-

Table 2: 13C NMR Spectroscopic Data of Azepan-2-one Oxime

Chemical Shift (8) (ppm) Assignment
~160-165 C=N

~40-45 N-CH:
~30-35 C(=N)-CH:
~25-30 -(CH2)3-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation.

Table 3: IR Spectroscopic Data of Azepan-2-one Oxime
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Frequency (cm™?) Intensity Assighment
~3300-3100 Broad O-H stretch (oxime)
~2930, ~2860 Medium-Strong C-H stretch (aliphatic)
~1650 Medium C=N stretch (oxime)
~1450 Medium C-H bend (methylene)
~950 Medium N-O stretch

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions
based on their mass-to-charge ratio. It provides information about the molecular weight and

fragmentation pattern of a molecule.

Table 4: Mass Spectrometry Data of Azepan-2-one Oxime

miz Relative Intensity (%) Assighment

128 High [M]* (Molecular lon)
111 Medium [M-OH]*

98 Medium [M-NOH]*

84 Medium [M-C2HaN]*

55 High [CaH7]*

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data

presented above.

NMR Spectroscopy

Sample Preparation:
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» Weigh approximately 5-10 mg of the Azepan-2-one oxime sample.

e Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCIs, DMSO-ds)
in a clean, dry NMR tube.

e Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing
the chemical shifts to O ppm.

1H NMR Data Acquisition:

The sample is placed in a high-field NMR spectrometer (e.g., 400 MHz or higher).
e The spectrometer is locked onto the deuterium signal of the solvent.
e The magnetic field is shimmed to achieve homogeneity.

o A standard one-pulse *H NMR experiment is performed. Typically, 16 to 64 scans are
acquired to obtain a good signal-to-noise ratio.

e The resulting Free Induction Decay (FID) is Fourier transformed, phased, and baseline
corrected to obtain the final spectrum.

13C NMR Data Acquisition:
o A standard proton-decoupled 3C NMR experiment is performed.

e Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 or more) is
typically required.

e The FID is processed similarly to the *H NMR data to yield the 13C NMR spectrum.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

e Thoroughly grind a small amount of the solid Azepan-2-one oxime sample with dry
potassium bromide (KBr) powder in an agate mortar.
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e The mixture is then compressed under high pressure using a pellet press to form a thin,
transparent pellet.

Data Acquisition:
e The KBr pellet is placed in the sample holder of an FTIR spectrometer.
e A background spectrum of the empty sample compartment is recorded.

o The sample spectrum is then recorded, and the background is automatically subtracted to
produce the final IR spectrum. The PubChem database indicates that the IR spectrum for
Azepan-2-one oxime was obtained using a KBr wafer technique.[1]

Mass Spectrometry

Sample Introduction and lonization:

o Addilute solution of the Azepan-2-one oxime sample is prepared in a suitable volatile solvent
(e.g., methanol, acetonitrile).

e The solution is introduced into the mass spectrometer, typically via direct infusion or coupled
with a chromatographic system (e.g., GC-MS or LC-MS).

o Electron lonization (EIl) is a common method for small molecules, where the sample is
bombarded with a high-energy electron beam to induce ionization and fragmentation.

Mass Analysis and Detection:

e The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z)
by a mass analyzer (e.g., quadrupole, time-of-flight).

o The separated ions are detected, and their abundance is recorded to generate the mass
spectrum.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a
chemical compound.
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Caption: General workflow for spectroscopic analysis of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 1. Azepan-2-one oxime | C6H12N20 | CID 1810625 - PubChem [pubchem.ncbi.nim.nih.gov]

 To cite this document: BenchChem. [Spectroscopic Analysis of Azepan-2-one Oxime: A
Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b098177#spectroscopic-data-nmr-ir-mass-spec-of-
azepan-2-one-oxime]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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